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Cat. No.: B077669 Get Quote

Abstract: Iron pentacarbonyl, Fe(CO)₅, is a foundational organometallic compound and a

versatile precursor for the synthesis of a diverse array of iron complexes. Its reactivity is

dominated by the substitution of carbon monoxide (CO) ligands by various Lewis bases. This

technical guide provides an in-depth exploration of these substitution reactions, detailing the

underlying mechanisms, experimental methodologies for key transformations, and quantitative

data for the resulting complexes. The content is tailored for researchers, chemists, and

professionals in drug development and materials science who utilize organometallic synthesis.

Introduction to Iron Pentacarbonyl
Iron pentacarbonyl is a straw-colored liquid under standard conditions, notable for its volatility

and toxicity.[1] The molecule adopts a trigonal bipyramidal geometry, with five linear Fe-C-O

linkages.[1] It is an 18-valence electron complex, which contributes to its relative stability.

However, the CO ligands can be displaced by other Lewis bases (L), leading to the formation of

substituted derivatives with the general formula Fe(CO)₅₋ₓLₓ.[1] These substitution reactions

are critical for synthesizing new iron-based catalysts and materials. The replacement of a CO

ligand with a stronger σ-donating ligand, such as a phosphine, enhances the electron density

at the iron center, thereby increasing its basicity and influencing its catalytic activity.

The substitution of CO ligands can be initiated through several methods, including thermal

activation, photochemical irradiation, or chemical catalysis.[1] The choice of method and Lewis

base dictates the degree of substitution and the nature of the final product.
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Mechanisms of Carbonyl Substitution
The substitution of CO on Fe(CO)₅ primarily proceeds via two distinct mechanistic pathways: a

dissociative mechanism, often initiated thermally or photochemically, and a catalyzed

associative mechanism.

Dissociative Mechanism (Thermal & Photochemical)
For 18-electron complexes like Fe(CO)₅, the favored substitution pathway is dissociative. This

process begins with the rate-limiting cleavage of an Fe-CO bond to form a highly reactive,

coordinatively unsaturated 16-electron intermediate, Fe(CO)₄.[2] This intermediate is then

rapidly trapped by the incoming Lewis base ligand (L) to form the final product.

Photochemical activation, typically using UV light, is a common method to induce this

dissociation.[3][4] Irradiation promotes an electron to an anti-bonding orbital, weakening the

Fe-CO bond and facilitating CO loss to generate the Fe(CO)₄ intermediate.[5] This species can

then react with a wide variety of ligands to form substituted products.[5]

Fe(CO)₅ (18e⁻)

[Fe(CO)₄] (16e⁻)

- CO (slow, Δ or hν) Fe(CO)₄L (18e⁻)
+ L (fast)

Click to download full resolution via product page

Figure 1: Dissociative substitution pathway for Fe(CO)₅.

Base-Catalyzed Substitution
Substitution reactions can also be induced by nucleophilic catalysts, such as hydroxide (OH⁻)

or sodium borohydride (NaBH₄).[1] In this pathway, the nucleophile attacks one of the carbonyl

ligands, which are slightly electrophilic on the carbon atom. This attack forms an unstable

intermediate, which labilizes another CO ligand for substitution by the incoming Lewis base.[1]

For instance, treatment of Fe(CO)₅ with an aqueous base produces the [HFe(CO)₄]⁻ anion via

a metallacarboxylate intermediate.[1] Similarly, NaBH₄ is believed to form a formyl complex
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intermediate that decomposes to a reactive hydride species, which then facilitates ligand

exchange.[5]

Catalytic Cycle

Fe(CO)₅

{Fe(CO)₄(C(O)Nu)}⁻

+ Nu⁻
Fe(CO)₄L+ L

- Nu⁻, - CO

+ CO
- L

Catalyst
(e.g., OH⁻, H⁻)
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Figure 2: General base-catalyzed substitution mechanism.

Reactions with Phosphine Lewis Bases
Tertiary phosphines are among the most common Lewis bases used in reactions with iron
pentacarbonyl, leading to a wide range of mono- and di-substituted products.[1] These

reactions can be performed thermally, photochemically, or with catalysis. The resulting iron

carbonyl phosphine complexes are important precursors for catalysis.[6]

Experimental Protocol: Catalytic Synthesis of trans-
Fe(CO)₃(PPh₃)₂
This protocol describes the synthesis of trans-tricarbonylbis(triphenylphosphine)iron(0) using a

sodium borohydride catalyst, which offers high selectivity and good yields in a short reaction

time.[5]

Materials:

Iron Pentacarbonyl (Fe(CO)₅)
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Triphenylphosphine (PPh₃)

Sodium Borohydride (NaBH₄)

1-Butanol (anhydrous)

Dichloromethane (DCM)

Methanol (MeOH)

Standard Schlenk line and glassware for inert atmosphere chemistry

Nitrogen or Argon gas

Procedure:

In a Schlenk flask under an inert atmosphere, dissolve sodium borohydride (e.g., 0.1 g) in 50

mL of 1-butanol.

To this solution, add iron pentacarbonyl (1.0 mL, ~7.7 mmol) via syringe at room

temperature. The addition results in the quantitative conversion to a formyl complex.[5]

Add triphenylphosphine (2.2 equivalents, ~4.4 g) to the reaction mixture.

Heat the mixture to reflux. The initially formed formyl species decomposes to form the

tetracarbonylhydridoferrate(0) anion, which then reacts with the phosphine ligand.[5]

Maintain reflux for approximately 30-60 minutes. Monitor the reaction progress by thin-layer

chromatography or IR spectroscopy.

After the reaction is complete, cool the mixture to room temperature and remove the solvent

under reduced pressure.

Dissolve the crude residue in a minimal amount of dichloromethane.

Crystallize the product by slow addition of methanol. Traces of monosubstituted product may

be present but the desired trans-disubstituted complex crystallizes preferentially.[5]
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Filter the resulting solid, wash with methanol, and dry under vacuum. The isolated

complexes are sensitive to oxygen in solution.[5]

Quantitative Data: Phosphine-Substituted Complexes
The synthesis described above is applicable to a range of phosphine ligands. The resulting

complexes have been characterized by various spectroscopic methods.

Table 1: Synthesis and Characterization of trans-Fe(CO)₃(PR₃)₂ Complexes[5]

Ligand (PR₃) Yield (%)
Melting Point

(°C)
IR ν(CO)
(cm⁻¹)

³¹P NMR δ
(ppm)

PPh₃ 85 270-272 1885 63.5

PPh₂Me 80 178-180 1878 44.5

P(n-C₄H₉)₃ 75 115-117 1865 34.6

| P(c-C₆H₁₁)₃ | 78 | 248-250 | 1862 | 80.1 |

Data sourced from Hecker, 1986.[5] IR spectra recorded in CH₂Cl₂. ³¹P NMR spectra recorded

in CDCl₃.

Reactions with Nitrogen Lewis Bases
While phosphines readily substitute CO ligands, reactions with nitrogen-based Lewis bases

such as simple amines or pyridines can be more complex, sometimes leading to

disproportionation or decomposition at higher temperatures.[7][8] However, photochemical

methods have proven effective for the synthesis of stable iron tetracarbonyl complexes with

specific nitrogen ligands, particularly chelating diamines like 1,4-diazabicyclo[2.2.2]octane

(DABCO).

Experimental Protocol: Photochemical Synthesis of
Fe(CO)₄(DABCO)
This protocol outlines the synthesis of [Fe(CO)₄(DABCO)] via UV irradiation of iron
pentacarbonyl in the presence of the ligand.[9]
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Figure 3: General workflow for photochemical synthesis.

Materials:

Iron Pentacarbonyl (Fe(CO)₅)

1,4-Diazabicyclo[2.2.2]octane (DABCO)
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Tetrahydrofuran (THF), anhydrous and degassed

Florisil for column chromatography

n-Pentane

Ace photochemical reactor with a UV lamp

Standard Schlenk line and glassware

Procedure:

In a quartz reaction vessel under an inert atmosphere, prepare a solution of DABCO (e.g.,

4.0 g, 35.7 mmol) and Fe(CO)₅ (7.0 g, 35.7 mmol) in 40 mL of anhydrous THF.[9]

Place the vessel in the photochemical reactor and cool it with a circulating water bath.

Irradiate the solution with a UV lamp. The reaction to form the monosubstituted complex is

virtually quantitative after 4 hours.[9] Longer irradiation times may lead to the formation of a

dinuclear species or decomposition.[9]

After 4 hours, stop the irradiation and remove the solvent from the reaction mixture under

reduced pressure.

The resulting residue can be purified by column chromatography on Florisil, eluting with n-

pentane to remove any unreacted Fe(CO)₅. The product is then eluted with a more polar

solvent system.

Evaporation of the solvent from the collected fractions yields the title compound as red

crystals.[9]

Quantitative Data: Nitrogen Base Complexes
The photochemical synthesis yields the [Fe(CO)₄(DABCO)] complex, which has been

thoroughly characterized.

Table 2: Characterization Data for [Fe(CO)₄(DABCO)][9]
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Property Data

Yield
~80-90% (based on quantitative
conversion)

Appearance Red crystals

¹³C NMR (CD₃CN, δ) 48.2 (s, CH₂), 59.8 (s, CH₂), 217.8 (s, CO)

IR ν(CO) (Nujol, cm⁻¹) 2047(s), 1967(w), 1931(s)

| Elemental Analysis | Calcd: C, 42.89%; H, 4.32%; N, 10.00%. Found: C, 42.65%; H, 4.30%;

N, 9.92% |

Data sourced from Matos et al., 2003.[9]

Reactions with Other Lewis Bases
Iron pentacarbonyl reacts with a variety of other Lewis bases, often leading to products with

different structural motifs beyond simple mono- or di-substitution.

Sulfur Lewis Bases
Reactions with thiols (RSH) typically do not result in stable monomeric Fe(CO)₄(RSH)

complexes. Instead, these serve as intermediates that evolve to form dinuclear, sulfur-bridged

complexes of the type Fe₂(μ-SR)₂(CO)₆.[10] This reactivity highlights the propensity of sulfur

ligands to form bridging structures with iron carbonyl fragments.

Diene Lewis Bases
Dienes react with Fe(CO)₅, usually under thermal or photochemical conditions, to give

(diene)Fe(CO)₃ complexes.[1] In this reaction, the diene acts as a four-electron donor ligand,

displacing two CO molecules. This reaction is a cornerstone of organometallic chemistry and is

used to synthesize stable complexes of otherwise unstable dienes, such as cyclobutadiene.[1]

Conclusion
The substitution of carbonyl ligands in iron pentacarbonyl by Lewis bases is a fundamental

and versatile process in organometallic chemistry. The reaction outcomes are highly dependent
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on the nature of the Lewis base, the stoichiometry, and the reaction conditions (thermal,

photochemical, or catalytic). Phosphine ligands readily form stable mono- and di-substituted

complexes with well-defined protocols and high yields. Nitrogen bases can also form stable

adducts, particularly through photochemical routes with chelating ligands. Other Lewis bases,

such as thiols and dienes, often lead to more complex structural arrangements, including

bridged dimers and the displacement of multiple carbonyls. The data and protocols presented

in this guide serve as a valuable resource for the synthesis and understanding of these

important iron complexes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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